Product packaging for 3-(Azetidin-3-yl)-1-methoxybutan-2-one(Cat. No.:)

3-(Azetidin-3-yl)-1-methoxybutan-2-one

Cat. No.: B13170830
M. Wt: 157.21 g/mol
InChI Key: DCZFTBFSHYERQL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1-methoxybutan-2-one (CAS 1597005-45-2) is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring an azetidine ring—a four-membered nitrogen-containing heterocycle—linked to a methoxy-substituted ketone chain. The compound is characterized by its molecular formula C 8 H 15 NO 2 and a molecular weight of 157.21 g/mol. Its structure offers a versatile scaffold for the design and synthesis of novel bioactive molecules . While specific biological data for this compound is not widely published, azetidin-2-ones (β-lactams) and related azetidine derivatives are extensively investigated for their antiproliferative properties. Recent scientific literature highlights that 1-(3,5-dimethoxyphenyl)azetidin-2-one analogues demonstrate potent activity against breast cancer (MCF-7) and chemoresistant colon cancer (HT-29) cell lines by inhibiting tubulin polymerization and binding to the colchicine binding site . These findings underscore the significant research value of the azetidine core in developing new microtubule-targeting agents for oncology research . This product is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13170830 3-(Azetidin-3-yl)-1-methoxybutan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(azetidin-3-yl)-1-methoxybutan-2-one

InChI

InChI=1S/C8H15NO2/c1-6(7-3-9-4-7)8(10)5-11-2/h6-7,9H,3-5H2,1-2H3

InChI Key

DCZFTBFSHYERQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C(=O)COC

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Azetidin 3 Yl 1 Methoxybutan 2 One

Approaches to Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a significant challenge for synthetic chemists due to its inherent ring strain. nih.gov Consequently, a variety of specialized methods have been developed. These can be broadly classified into reactions that form one bond to close the ring (intramolecular cyclizations) and those that form two bonds simultaneously (cycloadditions).

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This approach typically involves a linear precursor containing a nitrogen nucleophile and a carbon atom with a leaving group or an electrophilic center at the γ-position, leading to a 4-exo-tet cyclization.

Intramolecular SN2 reactions are a foundational method for constructing azetidine rings. This strategy involves a γ-amino compound where the nitrogen atom acts as a nucleophile, displacing a leaving group on the γ-carbon. For the synthesis of a precursor to 3-(Azetidin-3-yl)-1-methoxybutan-2-one, this would entail the cyclization of a functionalized 2-amino-4-halobutane or a related derivative.

The success of this ring closure is dependent on several factors, including the nature of the leaving group (e.g., halogen, mesylate, tosylate), the substitution on the carbon backbone, and the reaction conditions. nih.gov Lewis acid catalysis, such as with Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), has been shown to promote the intramolecular aminolysis of epoxides to yield azetidines, representing an alternative where the epoxide acts as the electrophile. nih.gov

Table 1: Examples of Nucleophilic Substitution for Azetidine Formation

Precursor TypeLeaving GroupCatalyst/ConditionsOutcomeReference
γ-Amino HalideHalogen (Br, Cl)Base (e.g., K2CO3, NaH)Azetidine Ring Formation
γ-Amino MesylateMesylate (-OMs)BaseAzetidine Ring Formation
cis-3,4-Epoxy AmineEpoxideLa(OTf)3, Reflux in DCEC3-selective aminolysis to yield 3-hydroxyazetidine nih.gov

Modern synthetic methods offer more advanced routes, such as palladium-catalyzed intramolecular C-H amination, for azetidine synthesis. acs.org This powerful technique allows for the formation of a C-N bond by activating a typically unreactive C(sp³)–H bond at the γ-position relative to a nitrogen-containing functional group. nih.govrsc.org

To apply this to the synthesis of the target compound, a precursor such as an N-protected 3-amino-1-methoxybutane derivative would be required. The reaction is often facilitated by a directing group, such as a picolinamide (B142947) (PA) attached to the amine. acs.orgnih.gov The palladium catalyst, in a high oxidation state, facilitates the C-H activation and subsequent reductive elimination to form the azetidine ring. rsc.orgpsu.edu This method is valued for its efficiency, relatively mild conditions, and the ability to use precursors without pre-installed leaving groups. acs.orgnih.gov

Table 2: Key Features of Pd-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

FeatureDescriptionReference
Catalyst System Typically Pd(OAc)2 with an oxidant. rsc.org
Directing Group Picolinamide (PA) is commonly used to direct C-H activation. acs.orgnih.gov
C-H Bond Targeted Unactivated γ-C(sp³)–H bonds. acs.orgrsc.org
Key Step Reductive elimination from a high-valent Palladium(IV) intermediate. rsc.orgpsu.edu
Advantages Use of unfunctionalized precursors, high efficiency. acs.orgnih.gov

Electrochemistry provides another innovative avenue for azetidine synthesis. Electrocatalytic methods can be employed for the intramolecular hydroamination of allylic sulfonamides to access azetidines. acs.org This process often involves the merger of cobalt catalysis and electricity to generate key carbocationic intermediates that undergo intramolecular C-N bond formation. acs.org

Another relevant strategy is 4π-electrocyclization. For instance, a copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes can generate an N-allenylnitrone intermediate. acs.org This intermediate can then undergo a 4π-electrocyclization, followed by subsequent rearrangements, to form an azetidine nitrone, which can be further functionalized. acs.org While complex, these methods highlight the potential of electrochemistry and tandem reactions to construct the strained azetidine ring from creatively designed precursors.

Cycloaddition reactions, which form two new bonds in a single step, are among the most efficient methods for constructing cyclic systems, including the four-membered azetidine ring.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful and atom-economical method for synthesizing functionalized azetidines. nih.govresearchgate.netresearchgate.net The reaction typically involves the photoexcitation of the imine component, which then reacts with the alkene to form the azetidine ring. nih.gov

This reaction can be performed in both an intermolecular and intramolecular fashion. acs.orgnih.gov For a complex target like this compound, an intramolecular approach could be envisioned from a precursor containing both an imine and an alkene tethered together.

Recent advancements have overcome many of the initial challenges of this reaction, such as the competing E/Z isomerization of imines. nih.gov The use of visible-light photocatalysis, often employing iridium-based photosensitizers, allows the reaction to proceed under milder conditions via triplet energy transfer. nih.govspringernature.comchemrxiv.orgnih.gov This approach has been successfully applied to various imine equivalents, such as oximes and sulfonylimines, and a wide range of alkenes, providing access to highly functionalized azetidine products. nih.govacs.org

Table 3: Variants and Conditions for the Aza Paternò-Büchi Reaction

Reaction TypeImine/Alkene ComponentsConditionsKey FeaturesReference
Intermolecular Cyclic Oximes + AlkenesVisible Light, Ir-photocatalystUtilizes triplet state reactivity; broad alkene scope. nih.govspringernature.com
Intermolecular Acyclic Sulfonylimines + Activated AlkenesVisible Light, PhotosensitizerAccesses 2,2-disubstituted monocyclic azetidines. acs.org
Intramolecular Tethered Imine and Unactivated AlkeneVisible Light, PhotosensitizerForms complex tricyclic azetidines with high saturation. acs.org
Intramolecular Proximate Bichromophoric SystemDirect or Acetone-sensitized UV ExcitationHigh yield (80-85%) without requiring a conjugated imine. nih.gov

Cycloaddition Reactions for Azetidine Formation

Lewis Acid Catalyzed [2+2]-Cycloadditions

The [2+2]-cycloaddition of imines and ketenes, known as the Staudinger reaction, is a fundamental method for the synthesis of β-lactams, which are precursors to azetidines. mdpi.combenthamscience.com The stereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the reactants. mdpi.com Lewis acids can be employed to catalyze these cycloaddition reactions, often leading to increased reactivity and improved diastereoselectivity. nih.govacs.org

The mechanism of the Lewis acid-catalyzed [2+2] cycloaddition is thought to proceed through a concerted, asynchronous pathway. nih.govacs.org The Lewis acid activates the imine, making it more susceptible to nucleophilic attack by the ketene. This approach has been utilized in the synthesis of various cyclobutane-containing natural products. nih.govacs.org For instance, copper(II) catalysts have been shown to be effective in the [2+2] cycloaddition of glyoxylate (B1226380) esters and silylketenes. nih.gov

Recent advancements have focused on developing catalytic and enantioselective versions of these reactions. Chiral oxazaborolidines have been successfully used as catalysts to produce a wide array of cyclobutanes with high enantioselectivity. acs.org

Ring Transformation Methods

Ring transformation strategies provide powerful routes to azetidine scaffolds from more readily available heterocyclic precursors. These methods include the reduction of β-lactams, and the ring expansion of aziridines, and ring contraction of larger heterocycles. magtech.com.cn

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a direct and efficient method for the preparation of the corresponding azetidines. magtech.com.cn Various reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's outcome and compatibility with other functional groups.

One of the most effective reagents for this reduction is lithium aluminium hydride (LiAlH₄). However, this strong reducing agent can sometimes lead to ring cleavage, yielding γ-amino alcohols. bhu.ac.in Milder and more selective reducing agents have been developed to circumvent this issue. For example, monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) have been shown to selectively reduce β-lactams to azetidines in high yields without significant side reactions. nih.gov

The general reaction scheme for the reduction of a β-lactam to an azetidine is depicted below:

General Reaction: Reduction of β-Lactam to Azetidine
Reactant Reagent Product

This method is particularly valuable for synthesizing enantiopure azetidines when starting from an enantiomerically pure β-lactam. nih.gov

The one-carbon ring expansion of aziridines offers a versatile and stereoselective route to functionalized azetidines. nih.govresearchgate.net This transformation is often catalyzed by rhodium(II) complexes, which react with diazo compounds to generate rhodium carbenoids. These reactive intermediates then undergo a formal [3+1] cycloaddition with the aziridine (B145994). nih.gov

The proposed mechanism involves the formation of an aziridinium (B1262131) ylide by the attack of the aziridine nitrogen on the rhodium-bound carbene. nih.gov This is followed by a ring-opening and subsequent ring-closing cascade to furnish the azetidine product. nih.gov This method allows for the efficient transfer of chirality from the starting aziridine to the azetidine product. nih.gov The use of vinyl-N-triftosylhydrazones as carbene precursors in rhodium-catalyzed reactions has been shown to be effective for the synthesis of 2-vinyl azetidines. researchgate.netthieme-connect.com

Key Features of Rhodium-Catalyzed Aziridine Ring Expansion:

Feature Description
Catalyst Typically a dirhodium complex, such as Rh₂(OAc)₄
Carbene Source Diazo compounds or vinyl-N-triftosylhydrazones
Mechanism Involves the formation of an aziridinium ylide followed by a ring-opening/ring-closing cascade. nih.gov

| Stereochemistry | Often proceeds with high regio- and stereoselectivity, allowing for chirality transfer. nih.gov |

Ring contraction methodologies provide another avenue for the synthesis of azetidines from larger, more easily synthesized heterocyclic systems. For example, the photochemical [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes, followed by N-O bond cleavage, can yield highly functionalized azetidines. rsc.org This aza-Paterno-Büchi reaction is promoted by visible light and an iridium(III) photocatalyst. rsc.org

Another example involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This one-pot nucleophilic addition-ring contraction process, typically carried out in the presence of a base like potassium carbonate, allows for the incorporation of various nucleophiles (alcohols, phenols, anilines) into the resulting α-carbonylated N-sulfonylazetidines. nih.gov

Chiral Synthesis of Azetidine Scaffolds

The development of stereoselective methods for the synthesis of chiral azetidines is of significant importance, as many biologically active molecules containing this motif are chiral.

Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. tert-Butanesulfinamide, in particular, has emerged as a highly effective chiral auxiliary for the asymmetric synthesis of a wide variety of amines, including those incorporated into heterocyclic structures like azetidines. nih.govrsc.orgnih.goviupac.org Both enantiomers of tert-butanesulfinamide are readily available, allowing for access to either enantiomer of the target compound. nih.gov

The general strategy involves the condensation of tert-butanesulfinamide with an aldehyde or ketone to form an N-tert-butanesulfinyl imine. iupac.org The chiral sulfinyl group then directs the diastereoselective addition of a nucleophile to the imine carbon. nih.govwikipedia.org Subsequent removal of the auxiliary under mild acidic conditions yields the chiral amine. nih.gov

This methodology has been successfully applied to the synthesis of enantioenriched C2-substituted azetidines. acs.org The process typically involves the condensation of tert-butanesulfinamide with a 1,3-bis-electrophile, followed by organometallic addition and intramolecular cyclization to form the azetidine ring with high diastereoselectivity. acs.org This approach is scalable and provides access to a broad range of azetidines with aryl, vinyl, and alkyl substituents at the C2-position. acs.org

Example of Chiral Azetidine Synthesis using tert-Butanesulfinamide:

Step Description
1. Imine Formation Condensation of tert-butanesulfinamide with a 1,3-bis-electrophilic aldehyde (e.g., 3-chloropropanal). acs.org
2. Nucleophilic Addition Diastereoselective addition of an organometallic reagent to the sulfinimine. acs.org
3. Cyclization Intramolecular substitution to form the azetidine ring. acs.org

| 4. Auxiliary Cleavage | Removal of the tert-butanesulfinyl group to afford the enantioenriched azetidine. nih.gov |

Enantio- and Diastereoselective Routes

Achieving stereocontrol is paramount in the synthesis of complex molecules for pharmaceutical applications. Enantio- and diastereoselective routes to 3-substituted azetidines and related β-amino ketones often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials. nih.govresearchgate.net

One of the most effective methods for the asymmetric synthesis of β-amino ketones involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. nih.govrsc.org This strategy allows for the construction of chiral β-amino ketone derivatives with high levels of stereocontrol. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack on the imine carbon. After the key bond-forming step, the auxiliary can be readily removed under mild acidic conditions. nih.gov For the synthesis of the target molecule, a plausible route would involve the addition of a suitable organometallic reagent corresponding to the 1-methoxybutan-2-one (B2908797) enolate to a chiral N-tert-butanesulfinyl-azetidin-3-one or a related imine precursor.

Another powerful approach is the use of transition-metal catalysis. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org This method allows for the installation of two versatile functional groups—a boryl and an allyl group—across the C=C bond of an azetine with the concomitant creation of two new stereocenters. acs.org Subsequent transformation of these groups could lead to the desired 1-methoxybutan-2-one side chain.

Furthermore, three-component Mannich reactions, catalyzed by chiral organocatalysts like bifunctional quinidine (B1679956) thioureas, provide a direct route to N-protected β-amino ketones with excellent diastereo- and enantioselectivities. organic-chemistry.orgtandfonline.com While typically applied to acyclic or larger cyclic ketones, this methodology could potentially be adapted for a precursor to the target molecule.

The table below summarizes some of these stereoselective strategies.

Table 1: Enantio- and Diastereoselective Synthetic Strategies

Methodology Key Features Potential Application References
Chiral N-tert-butanesulfinyl Imines Diastereoselective addition of nucleophiles to chiral imine precursors. The auxiliary is readily removable. Addition of a 1-methoxybutan-2-one enolate equivalent to a chiral azetidine-derived imine. nih.govrsc.org
Copper-Catalyzed Boryl Allylation Enantioselective difunctionalization of azetines, installing versatile boryl and allyl groups. Creation of a chiral 3-substituted azetidine precursor for further elaboration into the target side chain. acs.org
Catalytic Asymmetric Mannich Reaction Three-component reaction of an aldehyde, amine, and ketone catalyzed by a chiral catalyst. Direct formation of a β-amino ketone structure with high stereocontrol. organic-chemistry.orgtandfonline.com
Gold-Catalyzed Oxidative Cyclization Synthesis of chiral azetidin-3-ones from readily available chiral N-propargylsulfonamides. Provides a chiral azetidin-3-one (B1332698) core, which can then undergo nucleophilic addition of the butanone side chain. nih.gov

Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones

Harnessing the high ring strain of small bicyclic compounds offers a powerful thermodynamic driving force for the construction of complex molecular architectures. Azabicyclo[1.1.0]butane (ABB) is a highly strained "spring-loaded" fragment that serves as a versatile precursor for the synthesis of functionalized azetidines. nih.govarkat-usa.org

A notable strategy involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones (ABB-ketones). nih.gov In this approach, lithiated ABB is coupled with electrophiles, such as silyl-protected alcohol-containing esters or Weinreb amides, to generate stable ABB-ketone precursors. nih.gov These precursors can then undergo an electrophile-induced spirocyclization-desilylation reaction. nih.govbris.ac.uk The activation of the ABB nitrogen by an electrophile renders the bridgehead carbon susceptible to intramolecular nucleophilic attack, driven by the release of strain energy from the bicyclic system. nih.gov This methodology has been successfully used to create a diverse library of azetidine-containing spirocycles with various ring sizes. nih.govbris.ac.uk

While this method directly leads to spirocycles rather than 3-substituted azetidines, the underlying principle of using ABB as a highly reactive building block is significant. Modifications of this strategy, such as trapping intermediates with different nucleophiles or employing alternative reaction pathways following the strain-release ring-opening, could potentially be adapted to form 3-substituted azetidines. For instance, the semipinacol rearrangement of azabicyclo[1.1.0]butyl carbinols, triggered by N-activation, leads to the formation of keto 1,3,3-substituted azetidines. nih.gov This highlights the versatility of strain-release reactions in generating diverse azetidine scaffolds.

Introduction and Functionalization of the 1-Methoxybutan-2-one Moiety

The introduction of the 1-methoxybutan-2-one side chain onto the azetidine ring can be accomplished through various carbon-carbon bond-forming reactions. These can be broadly categorized into reactions involving organometallic reagents and strategies based on the alkylation or acylation of enolates.

Carbon-Carbon Bond-Forming Reactions

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of ketones. These reactions typically involve the coupling of an organometallic reagent with an acyl derivative, such as an acid chloride, ester, or Weinreb amide.

Grignard reagents (organomagnesium compounds) can react with acyl compounds to form ketones. However, a significant challenge is the potential for a second addition to the newly formed ketone, leading to a tertiary alcohol. dalalinstitute.comsaskoer.ca To circumvent this, the reaction is often performed at low temperatures or with less reactive acyl derivatives like Weinreb amides, which form a stable tetrahedral intermediate that resists further addition. saskoer.ca

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, offer milder and more controlled methods for ketone synthesis.

Suzuki Coupling: Involves the reaction of an organoboron compound with an acyl halide.

Negishi Coupling: Utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. dalalinstitute.com

Stille Coupling: Employs an organotin reagent.

These methods are generally tolerant of a wide range of functional groups. A plausible strategy for synthesizing the target molecule could involve the coupling of an organometallic derivative of azetidine (e.g., an azetidin-3-ylboronic ester or an azetidin-3-ylzinc halide) with an appropriate electrophile like 1-methoxy-2-butanone acid chloride or a related activated derivative.

Table 2: Organometallic Reactions for Ketone Synthesis

Reaction Organometallic Reagent Electrophile Key Advantages/Considerations
Grignard Reaction R-MgX Acid Chloride, Ester, Weinreb Amide Highly reactive; risk of over-addition to form tertiary alcohols. Weinreb amides offer better control. dalalinstitute.comsaskoer.ca
Suzuki Coupling R-B(OR)₂ Acid Chloride Mild conditions, high functional group tolerance, commercially available reagents.
Negishi Coupling R-ZnX Acid Chloride High reactivity and functional group tolerance.
Stille Coupling R-SnR'₃ Acid Chloride Mild conditions, tolerant of many functional groups, but tin byproducts can be toxic.

An alternative approach involves forming the carbon-carbon bond via the alkylation or acylation of a nucleophilic precursor.

Alkylation of Enolates: This classic strategy involves the reaction of a pre-formed enolate with an alkyl halide. 182.160.97libretexts.org In the context of the target molecule, one could envision two disconnection approaches:

Alkylation of an azetidine-derived enolate with a 1-methoxy-2-haloethane. This would require the successful formation of a stable enolate from an N-protected 3-acetylazetidine.

Alkylation of the enolate of 1-methoxy-2-butanone with a 3-haloazetidine derivative.

A major challenge in enolate alkylation is controlling the regioselectivity (α vs. α' alkylation in unsymmetrical ketones) and preventing polyalkylation. libretexts.orgnih.gov The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures can help ensure complete and regioselective enolate formation. libretexts.org

Acylation of Ketones: The direct acylation of a ketone enolate with an acylating agent (e.g., an acid chloride or anhydride) can be used to form β-dicarbonyl compounds. organicreactions.org A related strategy could involve the acylation of a suitable azetidine-derived nucleophile with a derivative of 1-methoxybutanoic acid to construct the desired ketone functionality.

Stereocontrol during Butanone Chain Elaboration

If the butanone side chain is constructed stepwise, controlling the stereochemistry of the C3 carbon of the butanone becomes a critical consideration. This is particularly relevant if an aldol-type reaction is employed to build the carbon backbone.

For instance, the reaction of an N-protected 3-azetidinecarboxaldehyde with a methoxymethyl-containing nucleophile (e.g., a Grignard or organolithium reagent) would generate a secondary alcohol. Subsequent oxidation would yield the target ketone. The stereoselectivity of the initial nucleophilic addition can often be controlled by the existing stereocenter on the azetidine ring or by using chiral reagents or catalysts. Chelation control, involving the N-protecting group and the aldehyde carbonyl, can play a significant role in directing the facial selectivity of the nucleophilic attack. nih.gov

Alternatively, stereoselective reduction of a β-hydroxyketone intermediate, formed via an aldol (B89426) reaction, is a well-established method for creating specific 1,3-diol stereochemical relationships, which could then be further functionalized. acs.org The choice of reducing agent and reaction conditions can dictate whether the syn or anti diastereomer is formed preferentially.

Synthesis of Methoxy-substituted Butanones and Analogues

The synthesis of α-methoxy ketones, such as 1-methoxybutan-2-one and its analogues, is a foundational step in the construction of the target molecule. Various methods have been developed for the preparation of these motifs. One common approach involves the α-hydroxylation of a ketone followed by methylation. Alternatively, nucleophilic substitution on an α-halo ketone with a methoxide (B1231860) source is a direct method.

More advanced strategies include the Kabbe condensation, which can be used to synthesize related chroman-4-one structures. orgsyn.org For instance, the reaction of 2'-hydroxy-5'-methoxyacetophenone (B48926) with 6-methyl-5-hepten-2-one (B42903) in the presence of pyrrolidine (B122466) and butyric acid yields a methoxy-substituted chromanone. orgsyn.org While not a direct synthesis of a simple butanone, this demonstrates a method for constructing complex ketones with methoxy (B1213986) substituents. orgsyn.org Furthermore, catalytic asymmetric methods can be employed to produce chiral γ-butyrolactones, which are related structures, indicating the availability of sophisticated techniques for controlling stereochemistry in butanone-type molecules. acs.org

The synthesis of benzophenanthridinone derivatives also provides insight into forming methoxy-substituted compounds. In one example, a 2-bromo derivative reacted with sodium methoxide to install a methoxy group, showcasing a classic nucleophilic aromatic substitution that can be adapted for aliphatic systems under different conditions. nih.govnih.gov

Table 1: Selected Synthetic Methods for Methoxy-substituted Ketones and Analogues
MethodDescriptionKey ReagentsReference
Williamson Ether SynthesisReaction of an α-hydroxy ketone with a methylating agent under basic conditions.NaH, CH₃IGeneral Knowledge
Nucleophilic SubstitutionDisplacement of a halide (e.g., Br, Cl) from an α-halo ketone using a methoxide source.CH₃ONa nih.gov
Kabbe CondensationA multi-component reaction to form complex cyclic ketones, such as chromanones.Pyrrolidine, Butyric Acid orgsyn.org
Oxidation of Methoxy AlcoholsOxidation of a secondary alcohol that already contains the required methoxy group at the adjacent position.PCC, Swern OxidationGeneral Knowledge

Convergent and Linear Synthetic Routes to this compound

The assembly of the final target molecule can be approached through two primary strategies: linear and convergent synthesis.

A linear synthesis involves the sequential modification of a single starting material in a step-by-step fashion until the final product is formed. For this compound, a hypothetical linear route could start from a precursor that contains the butanone framework, followed by the construction of the azetidine ring onto this scaffold.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in one or more final steps. This approach is often more efficient for complex molecules. For the target compound, a convergent route would involve the separate synthesis of a protected azetidine-3-yl building block and the 1-methoxybutan-2-one fragment (or a suitable electrophilic/nucleophilic equivalent). These two fragments would then be coupled. For example, a protected azetidine-3-carboxaldehyde could be reacted with a methoxyacetylide anion, followed by reduction and oxidation to furnish the final ketone. The use of azetine intermediates, which can undergo various addition reactions, also provides a potential convergent pathway to substituted azetidines. nih.gov

Spectroscopic and Advanced Structural Characterization of 3 Azetidin 3 Yl 1 Methoxybutan 2 One

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters.

For a compound such as 3-(Azetidin-3-yl)-1-methoxybutan-2-one, which contains at least one stereocenter at the 3-position of the azetidine (B1206935) ring and potentially another at the 3-position of the butanone chain, X-ray crystallography would be the definitive method to establish its absolute stereochemistry. The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The absolute configuration is typically determined using anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. This effect, particularly for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).

While a crystal structure for this compound is not publicly available, the crystallographic data for other substituted azetidine derivatives provide insights into the expected structural features. For instance, studies on related azetidine-containing compounds have successfully used X-ray crystallography to confirm their stereochemistry and solid-state conformation. acs.orgnih.govnih.gov

Table 1: Representative Crystallographic Data for an Azetidine Derivative (Hypothetical Data for Illustrative Purposes)

ParameterValue
Chemical FormulaC₈H₁₅NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1044.4
Z4
Density (calculated) (g/cm³)1.205

Note: The data in this table is hypothetical and serves only to illustrate the type of information obtained from an X-ray crystallographic analysis. No actual crystallographic data has been found for this compound.

Chromatographic Methods for Purity and Chiral Separation

Chromatographic techniques are fundamental for assessing the purity of chemical compounds and for separating enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for these purposes.

Purity Determination:

To determine the chemical purity of a sample of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18-silica) and is eluted with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape). The purity is assessed by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram.

Chiral Separation:

Since this compound is a chiral molecule, separating its enantiomers is crucial for understanding its specific biological activities. Chiral HPLC is the most common method for achieving this separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those with amine and ketone functionalities. nih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., methanol or acetonitrile), is critical for achieving optimal separation.

The success of a chiral separation is evaluated by the resolution (Rs) between the two enantiomeric peaks, with a value of 1.5 or greater indicating baseline separation.

Table 2: Illustrative HPLC Conditions for Purity and Chiral Separation of an Azetidine Derivative

Parameter Purity Analysis (RP-HPLC) Chiral Separation (Chiral HPLC)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution)Hexane/Isopropanol (80:20, v/v) (Isocratic Elution)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 220 nm
Column Temperature 25 °C30 °C

Note: The conditions presented in this table are examples and would require optimization for the specific analysis of this compound.

Chemical Reactivity and Derivatization Studies of 3 Azetidin 3 Yl 1 Methoxybutan 2 One

Reactivity Profile of the Azetidine (B1206935) Ring

The four-membered azetidine ring is a key structural feature that imparts significant reactivity to the molecule. Its chemical behavior is largely influenced by the inherent ring strain and the nucleophilic nature of the nitrogen atom.

Azetidines, as four-membered nitrogen-containing heterocycles, possess considerable ring strain, estimated to be around 25.4 kcal/mol. nih.govrsc.orgresearchgate.net This strain is a consequence of bond angle distortion from the ideal tetrahedral geometry. While more stable than the highly reactive three-membered aziridines, azetidines are significantly more reactive than their five-membered pyrrolidine (B122466) counterparts, which have a much lower ring strain. nih.govrsc.orgresearchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions under certain conditions, a property that can be harnessed for synthetic purposes. nih.gov The strain-driven reactivity provides a thermodynamic driving force for reactions that lead to the formation of more stable, less strained acyclic or larger ring systems. nih.gov

Table 1: Comparison of Ring Strain in Cyclic Amines

Heterocycle Ring Size Approximate Ring Strain (kcal/mol)
Aziridine (B145994) 3 27.7
Azetidine 4 25.4

This table illustrates the intermediate ring strain of azetidine compared to other common cyclic amines.

The nitrogen atom of the azetidine ring in 3-(Azetidin-3-yl)-1-methoxybutan-2-one possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a variety of reactions at the nitrogen center. It can be readily protonated by acids, and it can react with a range of electrophiles, such as alkyl halides and acylating agents, to form N-substituted derivatives.

The carbon atoms of the azetidine ring are susceptible to nucleophilic attack, particularly when the nitrogen atom is activated by an electron-withdrawing group or by protonation. This can lead to ring-opening reactions. For instance, in the presence of a strong acid, a nucleophile can attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a γ-substituted amine.

Conversely, the carbon atoms adjacent to the nitrogen can be deprotonated by a strong base to form an α-amino carbanion, which can then react with various electrophiles. This allows for functionalization at the C2 and C4 positions of the azetidine ring.

Azetidinyl ketones can undergo interesting photochemical transformations. One such reaction is the Norrish Type I cleavage, where photoexcitation of the ketone can lead to the formation of a diradical intermediate. nih.gov Subsequent rearrangement of this intermediate can result in ring expansion, potentially forming five-membered rings like pyrrolidines. The specific outcome of such photochemical reactions is highly dependent on the substitution pattern of the azetidine ring and the reaction conditions.

Another relevant photochemical process is the aza Paternò-Büchi reaction, which involves the [2+2] cycloaddition of an imine (or a related species) with an alkene to form an azetidine. rsc.org While this is a method for azetidine synthesis, related photochemical processes can also lead to rearrangements and transformations of existing azetidine structures, particularly those bearing a chromophore like a ketone. nottingham.ac.ukresearchgate.net For instance, intramolecular hydrogen abstraction by the excited ketone from a C-H bond on the azetidine ring can initiate a cascade of reactions leading to complex rearranged products. nih.gov

Reactivity of the Butanone Moiety

The butanone portion of this compound contains a ketone carbonyl group, which is a site of significant reactivity, allowing for a wide range of chemical transformations.

The carbon atoms alpha to the ketone carbonyl group (C1 and C3) are acidic and can be deprotonated by a base to form an enolate. nih.govnih.gov This enolate is a powerful nucleophile and can react with various electrophiles, leading to the formation of a wide array of α-functionalized products. For example, reaction with an alkyl halide would result in α-alkylation, while reaction with a halogen source would lead to α-halogenation.

The formation of the enolate can be controlled to be either kinetic or thermodynamic. The kinetic enolate is formed by deprotonation of the less sterically hindered α-proton, while the thermodynamic enolate is the more stable enolate, typically the one with the more substituted double bond. In the case of this compound, deprotonation at the C1 position would lead to one enolate, while deprotonation at the C3 position would lead to another. The presence of the bulky azetidine ring at C3 might influence the regioselectivity of enolate formation.

Enolization, the process of forming an enol or enolate, is a key step in many reactions of ketones. libretexts.org This process can be catalyzed by either acid or base. In the presence of an acid, the carbonyl oxygen is protonated, making the α-protons more acidic and facilitating their removal to form the enol. Under basic conditions, an α-proton is directly removed to form the enolate. libretexts.org

Table 2: Potential Alpha-Functionalization Reactions of the Butanone Moiety

Reagent Product Type
LDA, then R-X α-Alkylation
Br₂, CH₃COOH α-Bromination
Aldehyde, base Aldol (B89426) Addition

This table provides examples of common reagents used for the alpha-functionalization of ketones and the corresponding product types.

The carbonyl carbon of the ketone is electrophilic and is susceptible to attack by nucleophiles. libretexts.org A wide variety of nucleophiles, including organometallic reagents, hydrides, amines, and their derivatives, can add to the carbonyl group.

A classic example of a carbonyl addition reaction is the formation of an oxime. arpgweb.com Reaction of this compound with hydroxylamine (B1172632) (NH₂OH) would lead to the formation of the corresponding oxime. This reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. The formation of oximes is often catalyzed by acid. arpgweb.com Oximes are useful synthetic intermediates and can be reduced to amines or undergo rearrangement reactions like the Beckmann rearrangement.

Table 3: Examples of Carbonyl Addition Reactions

Reagent Product Functional Group
NaBH₄ Secondary Alcohol
R-MgBr, then H₃O⁺ Tertiary Alcohol
NH₂OH, H⁺ Oxime
HCN Cyanohydrin

This table showcases various nucleophilic addition reactions that the ketone carbonyl group can undergo.

Reactions Involving the Methoxy (B1213986) Group (e.g., Ether Cleavage)

The methoxy group in this compound is a relatively stable ether linkage. However, under specific conditions, it can be cleaved to yield the corresponding alcohol. Ether cleavage reactions are typically catalyzed by strong acids, with the reaction proceeding through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In the case of this compound, the ether is a methyl ether of a primary alcohol. Acid-catalyzed cleavage, for instance with hydrobromic acid (HBr) or hydroiodic acid (HI), would involve the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group via an S(_N)2 pathway. masterorganicchemistry.com This would result in the formation of 3-(azetidin-3-yl)-1-hydroxybutan-2-one and a methyl halide. The use of strong Lewis acids like boron tribromide (BBr(_3)) can also effect ether cleavage under milder conditions.

It is important to consider that the reaction conditions for ether cleavage, particularly the use of strong acids, could potentially lead to side reactions involving the azetidine ring, such as ring-opening. magtech.com.cnresearchgate.net Therefore, the choice of reagents and reaction conditions must be carefully selected to achieve selective cleavage of the methoxy group.

Table 1: Potential Reagents for Ether Cleavage of the Methoxy Group

ReagentPotential ProductsPlausible MechanismReference
HBr or HI3-(Azetidin-3-yl)-1-hydroxybutan-2-one, Methyl HalideS(_N)2 libretexts.orgmasterorganicchemistry.com
BBr(_3)3-(Azetidin-3-yl)-1-hydroxybutan-2-one, Methyl BromideLewis acid-assisted cleavage masterorganicchemistry.com

Strategic Derivatization of this compound

The presence of multiple reactive sites in this compound allows for a variety of strategic derivatizations to generate a library of analogues with potentially diverse biological activities.

The secondary amine of the azetidine ring is a primary site for functionalization. N-substitution reactions, such as alkylation and acylation, can be readily performed to introduce a wide range of substituents.

N-Alkylation: The azetidine nitrogen can be alkylated using various alkyl halides or through reductive amination. The choice of conditions can be tailored to the specific substrate. For instance, direct alkylation with an alkyl halide in the presence of a base can introduce simple alkyl groups. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers a versatile method for introducing more complex substituents. nih.gov

N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides in the presence of a base provides the corresponding N-acyl derivatives. This modification can be used to introduce amide functionalities, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Table 2: Examples of N-Substitution Reactions on Azetidine Scaffolds

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, Base (e.g., K(_2)CO(_3))N-Alkyl azetidine nih.gov
Reductive AminationAldehyde or Ketone, NaBH(OAc)(_3)N-Alkyl azetidine nih.gov
N-AcylationAcyl chloride, Base (e.g., Et(_3)N)N-Acyl azetidine researchgate.net

The ketone carbonyl group and the adjacent α-carbon atoms are key sites for derivatization.

Reactions at the Carbonyl Group: The ketone can undergo a variety of classical carbonyl reactions. Reduction with a hydride reagent such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 3-(azetidin-3-yl)-1-methoxybutan-2-ol. The stereoselectivity of this reduction could be influenced by the adjacent chiral center and the azetidine ring. researchgate.net Reaction with Grignard or organolithium reagents would lead to the formation of tertiary alcohols.

Reactions at the α-Carbon: The protons on the carbons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C1 or C3 position of the butanone chain. For instance, alkylation of the enolate with an alkyl halide would introduce an alkyl group at the α-position. Aldol reactions with aldehydes or ketones would lead to the formation of β-hydroxy ketones. nih.gov

Beyond ether cleavage and ketone derivatization, the entire methoxybutan-2-one side chain can be transformed. For example, cleavage of the C-C bond between the azetidine ring and the side chain is a possibility under certain oxidative conditions, although this would be a more challenging transformation. acs.org More plausibly, the ketone could be converted to other functional groups. For instance, conversion to an oxime followed by a Beckmann rearrangement could provide an amide.

Regio- and Stereoselective Control in Chemical Transformations

Given the presence of a stereocenter at the 3-position of the azetidine ring and the potential to create new stereocenters during derivatization, controlling regio- and stereoselectivity is crucial.

Regioselectivity: In reactions involving the enolate of the ketone, regioselectivity will be a key consideration. The formation of the kinetic versus the thermodynamic enolate will dictate which α-carbon is functionalized. The steric and electronic properties of the azetidine ring are likely to influence this selectivity. Similarly, in ring-opening reactions of the azetidine, the regioselectivity is dependent on the substituents and the reaction conditions. magtech.com.cnresearchgate.net

Stereoselectivity: The existing stereocenter at the point of attachment of the side chain to the azetidine ring can direct the stereochemical outcome of subsequent reactions. For example, in the reduction of the ketone, the approach of the hydride reagent may be facially biased by the azetidine ring, leading to a diastereoselective formation of one of the alcohol diastereomers. researchgate.net Similarly, reactions involving the enolate could proceed with diastereoselectivity. The synthesis of chiral azetidin-3-ones and their subsequent stereoselective functionalization has been a subject of interest in organic synthesis. nih.govnih.gov The principles developed in these studies can be applied to predict and control the stereochemical outcomes of reactions involving this compound.

Computational and Theoretical Investigations of 3 Azetidin 3 Yl 1 Methoxybutan 2 One and Azetidine Ketone Systems

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to compute the properties of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) are central to understanding the electronic environment and energy landscape of azetidine-containing compounds.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are foundational for exploring the electronic characteristics of azetidine-ketone systems. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. DFT functionals, such as B3LYP and M06, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently used to balance computational cost and accuracy for organic molecules. niscpr.res.inrsc.orgepstem.net

Key electronic properties derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔEgap) indicates the molecule's kinetic stability and electronic excitation potential. For azetidine (B1206935) derivatives, the nitrogen lone pair often contributes significantly to the HOMO, marking it as a primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of positive and negative potential, highlighting sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov In a typical azetidine-ketone, the carbonyl oxygen would represent a region of strong negative potential (a nucleophilic site), while the hydrogen on the azetidine nitrogen would be a region of positive potential (an electrophilic site). nih.gov

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. rsc.org This information helps in understanding intramolecular charge distribution and polar interactions. The NBO analysis also provides insights into hyperconjugative interactions and delocalization of electron density, which are crucial for stability. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for a Hypothetical Azetidine-Ketone System
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability; potential site for oxidation.
LUMO Energy-0.8 eVIndicates electron-accepting ability; potential site for reduction.
HOMO-LUMO Gap (ΔEgap)5.7 eVReflects chemical reactivity and electronic stability.
Dipole Moment2.5 DebyeQuantifies the overall polarity of the molecule.
MEP Minimum (on Carbonyl O)-0.045 a.u.Predicts the most likely site for electrophilic attack.
MEP Maximum (on N-H)+0.060 a.u.Predicts the most likely site for nucleophilic attack or hydrogen bonding.

The flexibility of the side chain and the puckering of the azetidine ring mean that 3-(azetidin-3-yl)-1-methoxybutan-2-one can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

This is typically achieved by constructing a Potential Energy Surface (PES) scan. niscpr.res.in A PES scan involves systematically rotating one or more key dihedral (torsion) angles of the molecule and performing an energy calculation at each incremental step. For the target molecule, important dihedral angles would include the C-C bond connecting the azetidine ring to the butanone side chain and the C-C and C-O bonds within the side chain itself. The resulting plot of energy versus dihedral angle reveals the global minimum energy conformer (the most stable structure) as well as other local minima. rsc.org These studies show that steric hindrance and intramolecular interactions, such as hydrogen bonding, are the primary factors governing conformational preference. rsc.org

Table 2: Hypothetical Relative Energies of Conformers for this compound
ConformerDihedral Angle (Ring-Side Chain)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum) 180° (anti)0.0075.1
2 65° (gauche)0.8517.3
3 -65° (gauche)0.957.6

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For azetidine systems, this includes investigating their synthesis, such as through [2+2] photocycloaddition reactions (the aza Paternò-Büchi reaction), and their subsequent reactivity. thescience.devresearchgate.netrsc.org

Using DFT, researchers can map the entire reaction pathway from reactants to products. This involves locating and calculating the energies of transition states (the highest energy point along the reaction coordinate) and any intermediates. researchgate.net The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Computational models have been successfully used to predict which precursor molecules will react to form azetidines and to explain the regioselectivity and stereoselectivity of such reactions. thescience.devnih.gov For example, analysis of frontier molecular orbitals can explain why certain alkenes and imines are suitable partners for cycloaddition. thescience.dev

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts can be predicted. uncw.eduscilit.com To obtain accurate predictions that can be compared with experimental results, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts of the low-energy conformers. uncw.edugithub.io Linear regression analysis comparing calculated and experimental shifts is a common technique for validating the computational method. epstem.net

Vibrational Spectra (IR and Raman): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. epstem.net Analysis of the potential energy distribution (PED) allows for the precise assignment of each vibrational mode to the corresponding motion of atoms in the molecule. rsc.org

Table 3: Illustrative Comparison of Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)
Carbon AtomCalculated Shift (GIAO/DFT)Experimental ShiftDeviation (ppm)
Carbonyl (C=O)209.5208.1+1.4
Methoxy (B1213986) (-OCH3)58.259.0-0.8
Azetidine C2/C451.552.3-0.8
Azetidine C335.834.9+0.9

Molecular Dynamics (MD) Simulations

While quantum chemical studies provide a static, time-independent picture, Molecular Dynamics (MD) simulations model the dynamic evolution of a molecular system over time. By solving Newton's equations of motion for all atoms, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). nih.gov

MD simulations are particularly useful for studying the flexibility of molecules like this compound. A simulation, typically run for nanoseconds to microseconds, provides a detailed view of the accessible conformations and the transitions between them. nih.gov This collection of thermally accessible states is known as the conformational ensemble.

Analysis of the MD trajectory can reveal:

Conformational Flexibility: By tracking parameters like dihedral angles and Root Mean Square Deviation (RMSD) over time, one can quantify the molecule's flexibility and identify its most populated conformational states.

Solvent Effects: Explicitly including solvent molecules (like water) in the simulation allows for the study of solute-solvent interactions, such as hydrogen bonding, and their influence on the molecule's conformation and dynamics.

Intramolecular Interactions: The simulation can highlight transient intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations but might be missed in static calculations.

This dynamic picture is crucial because the biological or chemical activity of a molecule often depends not just on its lowest-energy state but on the entire ensemble of conformations it can adopt. researchgate.net

General Ligand-Protein Interaction Modeling Approaches

Understanding how a molecule like this compound interacts with protein targets is fundamental in medicinal chemistry. Computational modeling has become an indispensable part of this process, allowing for the prediction of binding modes and affinities. vistas.ac.in Two prominent approaches are molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. vistas.ac.in For azetidine-ketone systems, docking studies can elucidate how the molecule fits into a protein's active site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity. duke.edu For instance, AutoDock, a widely used non-commercial docking program, can be employed to predict the binding mode and energy of azetidinone derivatives with their target proteins. vistas.ac.in These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For azetidine derivatives, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that govern their activity. mdpi.comresearchgate.net By analyzing a dataset of related compounds with known activities, a predictive model can be developed. This model can then be used to estimate the activity of new, unsynthesized compounds like this compound, thereby prioritizing synthetic efforts towards more potent molecules.

Interactive Table: Common Approaches in Ligand-Protein Interaction Modeling

Modeling Approach Primary Objective Typical Application for Azetidine-Ketone Systems Key Outputs
Molecular Docking Predict the binding orientation and affinity of a ligand to a protein. Elucidating how the molecule fits into an enzyme's active site. Binding pose, docking score, binding energy, key interacting residues.
QSAR Correlate molecular structure with biological activity to predict the activity of new compounds. Identifying structural features of azetidine derivatives that are critical for their biological function. Predictive mathematical model, identification of important molecular descriptors.

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time to study the stability and dynamics of the ligand-protein complex. | Assessing the stability of the predicted binding pose and observing conformational changes upon binding. | Trajectory of atomic positions, interaction stability, free energy of binding. |

Theoretical Descriptors for Structure-Reactivity Relationships

Theoretical descriptors derived from quantum chemical calculations provide a quantitative basis for understanding the relationship between a molecule's structure and its chemical reactivity. Methods like Density Functional Theory (DFT) are commonly used to calculate these properties. nih.gov

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization angle. This inherent strain is a dominant factor in the reactivity of azetidine-containing compounds. researchgate.netrsc.org The strain energy of the azetidine ring is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), but significantly higher than that of the more stable five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This stored energy makes the azetidine ring susceptible to ring-opening reactions, a key aspect of its chemical behavior. rsc.org Computational methods, particularly those using isodesmic and homodesmotic reactions, are employed to accurately calculate this strain energy by comparing the energy of the cyclic molecule to that of appropriate acyclic reference compounds.

Interactive Table: Comparative Ring Strain Energies of Cyclic Amines and Alkanes

Compound Ring Size Heteroatom Ring Strain Energy (kcal/mol)
Aziridine 3 Nitrogen ~26.7 - 27.7
Cyclopropane 3 None ~27.6
Azetidine 4 Nitrogen ~25.2 - 25.4
Cyclobutane 4 None ~26.4
Pyrrolidine 5 Nitrogen ~5.8

Data sourced from multiple chemical literature reports. researchgate.netrsc.org

Bond Dissociation Energies (BDEs): The BDE is the energy required to break a specific bond homolytically. For a molecule like this compound, the BDEs of the C-N, C-C, and C-H bonds within and adjacent to the strained azetidine ring are of particular interest. High-level computational methods, such as G3B3 and various DFT functionals (e.g., B3LYP), can be used to calculate these values. acs.orgnih.gov Studies on strained organic compounds have shown that ring strain significantly affects C-H BDEs because it forces the parent molecule and the resulting radical to adopt non-ideal hybridizations. nih.gov In contrast, N-H BDEs in strained amines show less dependence on ring strain. nih.gov Calculating the BDEs for the bonds in the azetidine ring of this compound can help predict which bonds are most likely to break under thermal or photochemical conditions, providing insight into its degradation pathways and reactivity.

Interactive Table: Typical Calculated Bond Dissociation Energies (BDEs)

Bond Type Context Typical BDE Range (kcal/mol) Computational Method Example
C-H Strained Hydrocarbons 90 - 110 G3, CBS-Q, B3LYP
N-H Strained Amines 90 - 100 G3B3, B3LYP
C-Cl 5-Membered Heterocycles 101 - 103 G3B3
C-N Azetidine Ring Variable, depends on substitution DFT, Ab initio

Values are illustrative and depend heavily on the specific molecular structure and computational method. acs.orgnih.govnih.gov

Isomer Stability Analysis: Computational chemistry is also crucial for determining the relative stability of different isomers. For this compound, this could include analyzing stereoisomers (enantiomers and diastereomers) or conformational isomers. By calculating the total electronic energy of each isomer using methods like DFT, one can predict their relative thermodynamic stabilities. nih.gov For example, computational studies on substituted azetidines have been used to understand the preference for Z versus E isomers following a chemical reaction. nih.gov Such analyses can also rationalize the impact of different substituents on the stability of the azetidine ring itself, where factors like the pKa of the azetidine nitrogen can be calculated and correlated with observed chemical stability under various conditions. nih.gov

Research Applications and Biological Relevance of Azetidine Containing Ketones in Chemical Biology and Drug Discovery Research

Design Principles for Azetidine-Based Scaffolds in Medicinal Chemistry

The design of azetidine-based scaffolds is guided by several key principles aimed at optimizing the pharmacological profile of drug candidates. These principles leverage the inherent characteristics of the four-membered ring to enhance biological activity and improve drug-like properties.

The azetidine (B1206935) ring is frequently employed as a bioisostere for other common cyclic moieties in drug molecules, such as piperidine, pyrrolidine (B122466), and even aromatic rings. nih.govresearchgate.net This strategy of replacing one group with another that has similar physical or chemical properties can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, the constrained nature of the azetidine ring can pre-organize substituents in a specific spatial orientation, potentially leading to a more favorable interaction with a biological target. enamine.net This "scaffold hop" can also provide an avenue to new intellectual property. nih.gov The introduction of spirocyclic azetidines, where the four-membered ring is part of a spiro system, is another effective method for creating three-dimensional structures that are poorly recognized by degradation enzymes, thereby mitigating early drug clearance. enamine.net

The ketone group, with its carbonyl moiety, can also participate in hydrogen bonding and dipole-dipole interactions. The reactivity of the ketone can be modulated by the surrounding chemical environment, and in some cases, it can form reversible or irreversible covalent bonds with target proteins, a strategy utilized in the design of certain enzyme inhibitors. nih.gov The combination of the rigid azetidine scaffold and the reactive potential of the ketone can lead to compounds with high affinity and specificity for their targets.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For azetidine-ketone derivatives, SAR studies typically involve systematic modifications of different parts of the molecule to understand how these changes affect its interaction with a biological target. nih.govnih.govnih.gov

Key aspects explored in SAR studies of azetidine-ketone derivatives include:

Substitution on the Azetidine Ring: The position, size, and nature of substituents on the azetidine ring can dramatically alter biological activity. For example, substitutions at the 1- and 3-positions are common and can influence target binding and physicochemical properties.

Modification of the Ketone Moiety: Altering the groups attached to the carbonyl carbon can impact the compound's reactivity and steric fit within a binding pocket.

Linker Modification: If a linker connects the azetidine and ketone moieties, its length, flexibility, and chemical nature are varied to achieve optimal orientation and distance between the two key functional groups.

These systematic modifications, coupled with biological testing, allow medicinal chemists to build a comprehensive understanding of the molecular features required for potent and selective biological activity. nih.govnih.gov

Role as Chemical Probes and Tools in Biological Research

Azetidine-containing ketones can serve as valuable chemical probes to investigate biological systems. Their well-defined structures and potential for high-affinity interactions make them suitable for studying the function and localization of specific proteins. For instance, incorporating a fluorescent tag or a reactive group onto an azetidine-ketone scaffold that targets a particular enzyme allows for the visualization and identification of that enzyme in complex biological samples. researchgate.netnih.gov The inherent properties of the azetidine ring, such as its ability to enhance water solubility and cell permeability of fluorophores, further underscore its utility in the development of high-quality chemical probes. researchgate.netnih.gov

Investigational Biological Activities of Azetidine-Containing Ketones (In Vitro Research)

The unique structural features of azetidine-containing ketones have prompted their investigation against a variety of biological targets, particularly enzymes involved in disease processes.

Kinase Inhibition: Protein kinases are a major class of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. rsc.org Consequently, they are a primary focus for drug discovery. semanticscholar.orgmdpi.com Azetidine-containing compounds have been explored as kinase inhibitors. nih.gov The rigid azetidine scaffold can help to position key pharmacophoric groups in the ATP-binding site of kinases, leading to potent inhibition. The ketone moiety can also contribute to binding affinity through interactions with the hinge region or other parts of the active site. For example, a series of pyrazinamide-based MerTK inhibitors bearing an azetidine-benzoxazole substituent were developed, with some compounds demonstrating potent in vivo target engagement. nih.gov

Histone Methyl Modifying Enzymes: Histone-modifying enzymes are critical regulators of gene expression and are implicated in various diseases, including cancer. wikipedia.orgnih.gov These enzymes, such as histone methyltransferases and demethylases, are responsible for adding or removing methyl groups from histone proteins. researchgate.netresearchgate.net The development of small molecule inhibitors of these enzymes is an active area of research. While specific examples of "3-(Azetidin-3-yl)-1-methoxybutan-2-one" in this context are not detailed in the provided search results, the general scaffold of an azetidine-containing ketone presents a framework that could be adapted to target the active sites of these enzymes. The azetidine could provide a rigid core for orienting substituents, while the ketone could be involved in key interactions within the enzyme's binding pocket.

Receptor Interaction and Signaling Pathway Investigations (e.g., Dopamine (B1211576) Receptors, GPR88, mGlu2 Receptors)

The interaction of azetidine-containing compounds with various receptors is a key area of research for understanding their potential therapeutic applications, particularly in the central nervous system.

Dopamine Receptors: Azetidine derivatives have been evaluated for their potential as dopaminergic antagonists. nih.gov Studies have explored derivatives with substitutions at the 3-position, revealing affinities for both D2 and D4 receptors. For instance, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide have been identified as potent antagonists for D2 and D4 receptors, respectively. nih.gov The interaction of these compounds with dopamine receptors is of interest for the development of treatments for conditions like schizophrenia and substance use disorders, where dopamine signaling is dysregulated. nih.govnih.gov

GPR88: GPR88 is an orphan G-protein-coupled receptor (GPCR) predominantly expressed in the striatum and implicated in psychiatric disorders. nih.gov While specific studies on the interaction of "this compound" with GPR88 are not available, research on other small molecule agonists for this receptor provides insights into potential binding mechanisms. Agonists like 2-PCCA have been shown to inhibit cAMP accumulation, indicating that GPR88 couples to Gαi proteins. nih.gov The binding of these agonists is thought to occur at an allosteric site, involving hydrophobic interactions and hydrogen bonds. nih.gov

mGlu2 Receptors: Metabotropic glutamate (B1630785) receptor 2 (mGlu2) is another important target in the central nervous system. Certain azetidine derivatives have been profiled for their activity at human mGlu2 receptors. For example, (2S,4S)-azetidine-2,4-dicarboxylic acid has been identified as a weak agonist for the human mGlu2 receptor. nih.gov In contrast, the (2R,4R)-enantiomer was found to be inactive at this receptor, highlighting the stereospecificity of these interactions. nih.gov

Antimicrobial Activity Research against Pathogenic Microorganisms (In Vitro)

Azetidine-containing compounds have demonstrated a broad spectrum of antimicrobial activities in in-vitro studies. nih.gov The strained four-membered ring is a key feature in many β-lactam antibiotics, and synthetic azetidine derivatives have been explored for their potential to combat various pathogenic microorganisms. nih.gov

Research has shown that certain pyridine-containing substituted phenyl azetidin-2-one (B1220530) derivatives exhibit good antibacterial activity against Staphylococcus aureus when compared to the standard drug Streptomycin. nih.gov Specifically, compounds such as 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one and 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one have been noted for their efficacy. nih.gov The antimicrobial potential of azetidine derivatives extends to both antibacterial and antifungal activities, making them a subject of ongoing research for the development of new antimicrobial agents. nih.govnih.gov

Azetidine DerivativeTarget MicroorganismObserved In Vitro Activity
Pyridine Containing Substituted Phenyl Azetidine-2-One DerivativesStaphylococcus aureusGood antibacterial activity comparable to Streptomycin. nih.gov
General Azetidine-2-one DerivativesVarious Bacteria and FungiBroad-spectrum antibacterial and antifungal properties. nih.gov

Oxidative Stress Modulation and Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Azetidine derivatives have been investigated for their potential to modulate oxidative stress and act as antioxidants.

One study synthesized an azetidine-2-one derivative and screened it for antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov The results indicated a definite scavenging activity, with a maximum percentage scavenging effect of 85% at a concentration of 25 μg/mL, compared to the standard antioxidant, ascorbic acid. nih.gov Another novel azetidine derivative, KHG26792, has been shown to attenuate amyloid-β-induced protein oxidation and ROS generation in primary microglial cells. This suggests that azetidine-containing compounds could have a protective role against oxidative damage in neurodegenerative diseases.

Anti-inflammatory Mechanism Research (In Vitro)

The anti-inflammatory properties of azetidine derivatives have been explored in various in-vitro models. These compounds have been shown to interfere with inflammatory pathways and the production of inflammatory mediators.

For example, the azetidine derivative KHG26792 was found to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in amyloid-β-treated primary microglial cells. The mechanism of action involves the modulation of signaling pathways, including the phosphorylation of Akt/GSK-3β and decreasing the translocation of NF-κB. In another study, L-azetidine-2-carboxylic acid was shown to trigger pro-inflammatory responses in BV2 microglial cells at high concentrations, leading to an increase in nitric oxide release and the expression of pro-inflammatory markers like IL-1β and IL-6. This highlights the complex and concentration-dependent effects that different azetidine compounds can have on inflammatory processes.

Cell Growth Inhibition and Cytotoxicity Mechanisms in Research Cell Lines (In Vitro)

The cytotoxic effects of azetidine-containing compounds against various cancer cell lines have been a significant area of research. These studies aim to understand the mechanisms through which these compounds inhibit cell growth and induce cell death.

L-azetidine-2-carboxylic acid, for instance, has been shown to reduce the viability of BV2 microglial cells at concentrations greater than 1000 µM, causing cell death and increasing the BAX/Bcl2 ratio, which is indicative of apoptosis. Other studies have focused on different cancer cell lines. For example, the imidazoacridinone C1311, which contains a different heterocyclic structure but is relevant to the study of cytotoxic mechanisms, was found to inhibit the growth of ovarian cancer and osteogenic sarcoma cell lines. The mechanism of action involved the induction of G2/M cell cycle arrest and apoptosis. The potential for azetidine derivatives to act as anticancer agents is an active area of investigation. nih.gov

Azetidine Derivative/Related CompoundResearch Cell LineObserved In Vitro Effects
L-Azetidine-2-carboxylic acidBV2 microglial cellsReduced cell viability, increased BAX/Bcl2 ratio, and induced cell death at concentrations > 1000 µM.
Imidazoacridinone C1311Ovarian cancer (A2780, OAW42) and osteogenic sarcoma (U2-OS) cell linesInhibited cell growth, induced G2/M cell cycle arrest, and triggered apoptosis.

Exploration in High-Energy-Density Compound Research (General concept for azetidine derivatives)

The strained four-membered ring of azetidine makes its derivatives candidates for investigation as high-energy-density compounds (HEDCs). nih.gov The inherent ring strain of approximately 25.4 kcal/mol contributes to a higher heat of formation. This stored energy can be released upon decomposition, a desirable characteristic for energetic materials.

Theoretical studies have been conducted on nitroimine derivatives of azetidine to evaluate their potential as HEDCs. nih.gov By systematically replacing hydrogen atoms on the azetidine ring with energetic groups like nitroimine, researchers can design novel compounds with enhanced detonation performance. nih.gov Calculations of heats of formation, bond dissociation energies, molecular densities, detonation velocities, and detonation pressures have suggested that certain nitroimine-substituted azetidines could have better detonation performance than established explosives like RDX. nih.gov The introduction of the azetidine structure is seen as an effective strategy for designing polycyclic energetic compounds, as it can increase molecular density and nitrogen content.

Future Perspectives and Emerging Research Directions for 3 Azetidin 3 Yl 1 Methoxybutan 2 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex azetidine (B1206935) derivatives remains a challenge due to the inherent ring strain. medwinpublishers.com Future research will likely focus on developing more efficient, stereoselective, and sustainable methods to construct molecules like 3-(Azetidin-3-yl)-1-methoxybutan-2-one. Current advanced strategies for azetidine synthesis that could be adapted include photocatalytic [2+2] cycloadditions, gold-catalyzed intermolecular oxidation of alkynes, and strain-release homologation of highly strained precursors. rsc.orgnih.gov

A key area of development will be the adoption of green chemistry principles. This could involve utilizing bio-based starting materials, such as acetoin, which can be used to synthesize the 3-methoxybutan-2-one (B3048630) portion of the molecule in a sustainable, one-step process. whiterose.ac.uklincoln.ac.uk The use of non-toxic methylating agents like dimethyl carbonate in place of hazardous reagents represents a significant step forward. lincoln.ac.uk The development of one-pot multicomponent reactions could also streamline the synthesis, improving atom economy and reducing waste. nih.gov

Emerging Synthetic Strategy Description Potential Advantage for Synthesis
Photocatalytic [2+2] Cycloaddition Uses visible light and an iridium photocatalyst to construct the azetidine ring from imines and alkenes. rsc.orgHigh functional group tolerance and use of mild reaction conditions.
Gold-Catalyzed Oxidative Cyclization Generates reactive α-oxo gold carbene intermediates from alkynes, which then undergo intramolecular N-H insertion to form azetidin-3-ones. nih.govBypasses the need for potentially explosive diazo intermediates and allows for high stereoselectivity.
Strain-Release Homologation Involves the σ-N–C bond cleavage of highly-strained azabicyclo[1.1.0]butanes to form functionalized azetidines. rsc.orgProvides access to densely functionalized azetidines that are difficult to access via other methods.
C(sp3)–H Functionalization Direct and stereoselective modification of C-H bonds on a pre-existing azetidine ring. rsc.orgAllows for late-stage diversification of the molecule, enabling the rapid creation of analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Expanding the Scope of Biological Targets and Mechanistic Understanding

The azetidine scaffold is found in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govmdpi.com Similarly, the α-ketoamide and related α-keto ketone motifs are recognized as "privileged" structures capable of interacting with a multitude of biological targets, particularly enzymes like proteases and kinases. acs.orgnih.gov

Future research on this compound should therefore involve broad biological screening to uncover its therapeutic potential. The compound's structural features suggest it could be investigated as an inhibitor for several enzyme classes. For instance, many antiviral and anticancer drugs are α-ketoamides that act as protease inhibitors. nih.gov The azetidine ring itself can serve as a rigid scaffold to correctly orient pharmacophores for optimal interaction with a target's binding site, a strategy successfully employed in designing tubulin polymerization inhibitors. mdpi.com A deeper mechanistic understanding will require identifying specific protein targets and elucidating the compound's mode of action at a molecular level, potentially revealing novel therapeutic pathways.

Potential Biological Target Class Rationale Based on Structural Motifs Example Therapeutic Areas
Proteases The α-keto group can act as a "warhead" to form a reversible covalent bond with active site residues (e.g., cysteine, serine). nih.govAntiviral (e.g., coronaviruses), anticancer, anti-inflammatory. nih.govmdpi.com
Kinases The rigid azetidine scaffold can position functional groups to interact with the ATP-binding site.Anticancer, anti-inflammatory. rsc.org
Tubulin The azetidine ring can act as a constrained linker between aromatic groups designed to bind to the colchicine-binding site of tubulin. mdpi.comAnticancer (antimitotic agents). mdpi.comnih.gov
GABA Receptors/Transporters Azetidine amino acid derivatives can act as structural analogues for neurotransmitters like GABA. nih.govCentral Nervous System (CNS) disorders. nih.govnih.gov

Potential in Materials Science and Interdisciplinary Applications

Beyond medicine, the unique structural properties of this compound suggest potential applications in materials science. The strained azetidine ring can be a valuable component in polymer chemistry. For instance, azetidine-containing polymers could exhibit unique thermal or mechanical properties. The nitrogen atom within the ring also offers a site for further functionalization, allowing the compound to be tethered to other molecules or surfaces.

Recent research has shown that incorporating azetidine units into other structures, such as chitosan (B1678972) or macrocyclic peptides, can confer valuable properties. nih.govnih.gov An azetidine-tethered chitosan derivative demonstrated antifungal activity, suggesting a role in developing novel biomaterials. nih.gov In peptide macrocycles, the azetidine ring acts as a turn-inducing element, facilitating cyclization and improving protease stability. nih.gov Therefore, this compound could serve as a versatile building block or monomer for creating advanced functional materials, chiral templates for asymmetric synthesis, or specialized polymers with applications in fields ranging from biotechnology to electronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.